Dichlorobis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorobis is a term that can refer to various coordination compounds containing two chlorine atoms and a central metal atom. These compounds are often used in various chemical reactions and industrial applications due to their unique properties. The specific structure and properties of this compound compounds can vary depending on the central metal and the ligands attached to it.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of dichlorobis compounds typically involves the reaction of a metal salt with a ligand in the presence of chlorine. For example, this compound(triphenylphosphine)palladium can be prepared by reacting palladium chloride with triphenylphosphine in ethanol at temperatures between 60 to 70°C under ultrasonic waves . Another method involves the reaction of cobalt(II) chloride hexahydrate with ethylenediamine and hydrogen peroxide to form this compound(ethylenediamine)cobalt(III) chloride .
Industrial Production Methods
Industrial production methods for this compound compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. For example, the production of this compound(triphenylphosphine)palladium involves the use of ethanol solutions and ultrasonic waves to improve the reaction efficiency and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorobis compounds can undergo various types of chemical reactions, including:
Substitution: Ligand substitution reactions are common, where one ligand in the coordination complex is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound compounds include hydrogen peroxide, ethylenediamine, and various solvents like ethanol and water. Reaction conditions often involve controlled temperatures and the use of ultrasonic waves to enhance reaction rates .
Major Products Formed
The major products formed from the reactions of this compound compounds depend on the specific reaction and conditions. For example, the reaction of this compound(triphenylphosphine)palladium with Grignard reagents can produce various organometallic compounds .
Wissenschaftliche Forschungsanwendungen
Dichlorobis compounds have a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of dichlorobis compounds depends on their specific structure and the reactions they are involved in. For example, this compound(triphenylphosphine)palladium acts as a catalyst by facilitating the formation of carbon-carbon bonds in cross-coupling reactions . The molecular targets and pathways involved can vary, but often include interactions with metal centers and ligands.
Vergleich Mit ähnlichen Verbindungen
Dichlorobis compounds can be compared with other similar coordination compounds, such as:
This compound(dimethylsulfoxide)copper(II): Similar in structure but with different metal and ligands, leading to different properties and applications.
This compound(ethylanthranilatonicotinamide)zinc(II): Another coordination compound with unique structural and functional properties.
These comparisons highlight the uniqueness of this compound compounds in terms of their specific metal-ligand interactions and resulting chemical properties.
Eigenschaften
Molekularformel |
C20H40Cl4P2Pd |
---|---|
Molekulargewicht |
590.7 g/mol |
IUPAC-Name |
tert-butyl-chloro-cyclohexylphosphane;dichloropalladium |
InChI |
InChI=1S/2C10H20ClP.2ClH.Pd/c2*1-10(2,3)12(11)9-7-5-4-6-8-9;;;/h2*9H,4-8H2,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
DRXHKPYIVMSKLH-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)P(C1CCCCC1)Cl.CC(C)(C)P(C1CCCCC1)Cl.Cl[Pd]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.